molecular formula C12H8ClNO B8450589 2-Chloromethyl-naphtho[2,1-d]oxazole

2-Chloromethyl-naphtho[2,1-d]oxazole

Cat. No. B8450589
M. Wt: 217.65 g/mol
InChI Key: RSJUSTLUGPFDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07566707B2

Procedure details

Prepared by reacting 2.93 g of 2-amino-1-naphthol with 3.54 g of 2-chloro-1,1,1-triethoxy-ethane in 25 ml of ethanol at 60° C.
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[OH:12].[Cl:13][CH2:14][C:15](OCC)(OCC)OCC>C(O)C>[Cl:13][CH2:14][C:15]1[O:12][C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[CH:10]=[CH:11][C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
2.93 g
Type
reactant
Smiles
NC1=C(C2=CC=CC=C2C=C1)O
Step Two
Name
Quantity
3.54 g
Type
reactant
Smiles
ClCC(OCC)(OCC)OCC
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
at 60° C.

Outcomes

Product
Name
Type
Smiles
ClCC=1OC2=C(N1)C=CC1=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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